

Unraveling the Chemical Identity of Acid Green 16: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Acid green 16

Cat. No.: B084260

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the chemical composition of **Acid Green 16**, a synthetic dye with applications in various scientific fields. A critical ambiguity in its precise chemical structure, as documented in chemical literature and commercial sources, will be addressed, alongside a comprehensive presentation of its chemical and physical properties, synthesis, and analytical methodologies.

Executive Summary

Acid Green 16, identified by CAS Number 12768-78-4 and Colour Index Number 44025, is a water-soluble anionic dye belonging to the triarylmethane class. While widely referenced, a significant discrepancy exists in its reported chemical structure, with sources identifying it as either the N,N-diethyl or N,N-dimethyl substituted analogue. This guide clarifies this ambiguity, presenting data for both potential structures and offering a detailed overview of its chemical and physical characteristics.

The Structural Dichotomy of Acid Green 16

The central challenge in defining the chemical composition of **Acid Green 16** lies in the conflicting information regarding the N-alkyl substituents on the phenylamino groups. Two primary structures are associated with this designation:

- N,N-diethyl derivative: Sodium;4-[[4-(diethylamino)phenyl]- (4-diethylazaniumyldenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate
- N,N-dimethyl derivative: Sodium 4-[[4-(dimethylamino)phenyl]- (4-dimethylazaniumyldenecyclohexa-2,5-dien-1-ylidene)methyl]naphthalene-2,7-disulfonate

The Colour Index, a primary reference for dyes, indicates that C.I. 44025 is synthesized using N,N-dimethylaniline, suggesting the dimethyl structure is the correct one.[\[1\]](#) However, numerous chemical suppliers and databases list the molecular formula corresponding to the diethyl derivative.[\[2\]](#)[\[3\]](#) This guide will present the quantitative data for both structures to provide a comprehensive resource.

Quantitative Chemical and Physical Data

The following tables summarize the key quantitative data for both the N,N-diethyl and N,N-dimethyl forms of **Acid Green 16**.

Table 1: Chemical Identity and Properties

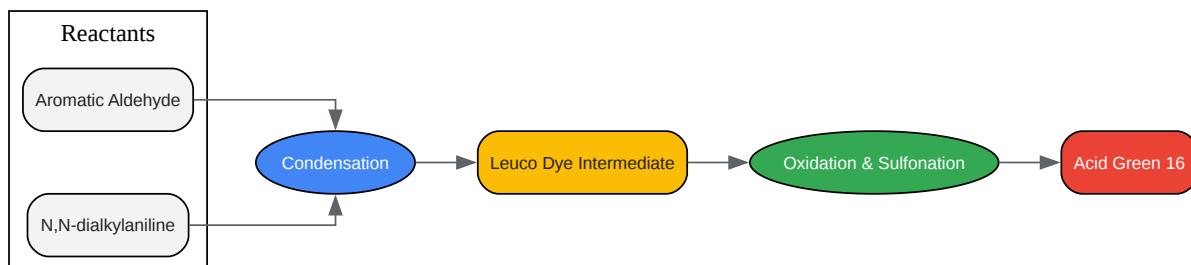
Property	N,N-diethyl Acid Green 16	N,N-dimethyl Acid Green 16	Reference(s)
CAS Number	12768-78-4	12768-78-4	[1] [2]
Colour Index	44025	44025	[1]
Molecular Formula	C ₃₁ H ₃₃ N ₂ NaO ₆ S ₂	C ₂₇ H ₂₅ N ₂ NaO ₆ S ₂	[2] [4]
Molecular Weight	616.72 g/mol	560.62 g/mol	[2] [5]
Appearance	Dark green powder	Dark green powder	[4] [6]
Solubility in Water	90-100 g/L at 90°C	Soluble	[6]
Purity (Typical)	>98% - 99%	>98% - 99%	[6] [7] [8]
Moisture Content	Max. 1.0% - 5.0%	3.0% - 5.0%	[6] [7]

Table 2: Elemental Composition (Theoretical)

Element	N,N-diethyl Acid Green 16 (C ₃₁ H ₃₃ N ₂ NaO ₆ S ₂)	N,N-dimethyl Acid Green 16 (C ₂₇ H ₂₅ N ₂ NaO ₆ S ₂)
Carbon (C)	60.37%	57.85%
Hydrogen (H)	5.40%	4.50%
Nitrogen (N)	4.54%	5.00%
Sodium (Na)	3.73%	4.10%
Oxygen (O)	15.56%	17.12%
Sulfur (S)	10.40%	11.44%

Synthesis and Manufacturing

The synthesis of **Acid Green 16** involves a condensation reaction followed by oxidation. The specific N-alkylated aniline derivative used determines the final product.


Synthesis of N,N-dimethyl Acid Green 16

The manufacturing process for the N,N-dimethyl version involves the condensation of N,N-dimethylaniline with an aromatic aldehyde, followed by sulfonation and oxidation.[\[1\]](#)[\[9\]](#)[\[10\]](#)

Synthesis of N,N-diethyl Acid Green 16

Similarly, the N,N-diethyl analogue is synthesized using N,N-diethylaniline as the starting material.[\[11\]](#)[\[12\]](#)

The logical workflow for the synthesis is depicted below:

[Click to download full resolution via product page](#)

Synthesis Pathway of Acid Green 16

Experimental Protocols

Accurate characterization and quantification of **Acid Green 16** are crucial for its application in research and development. The following are detailed methodologies for key analytical experiments.

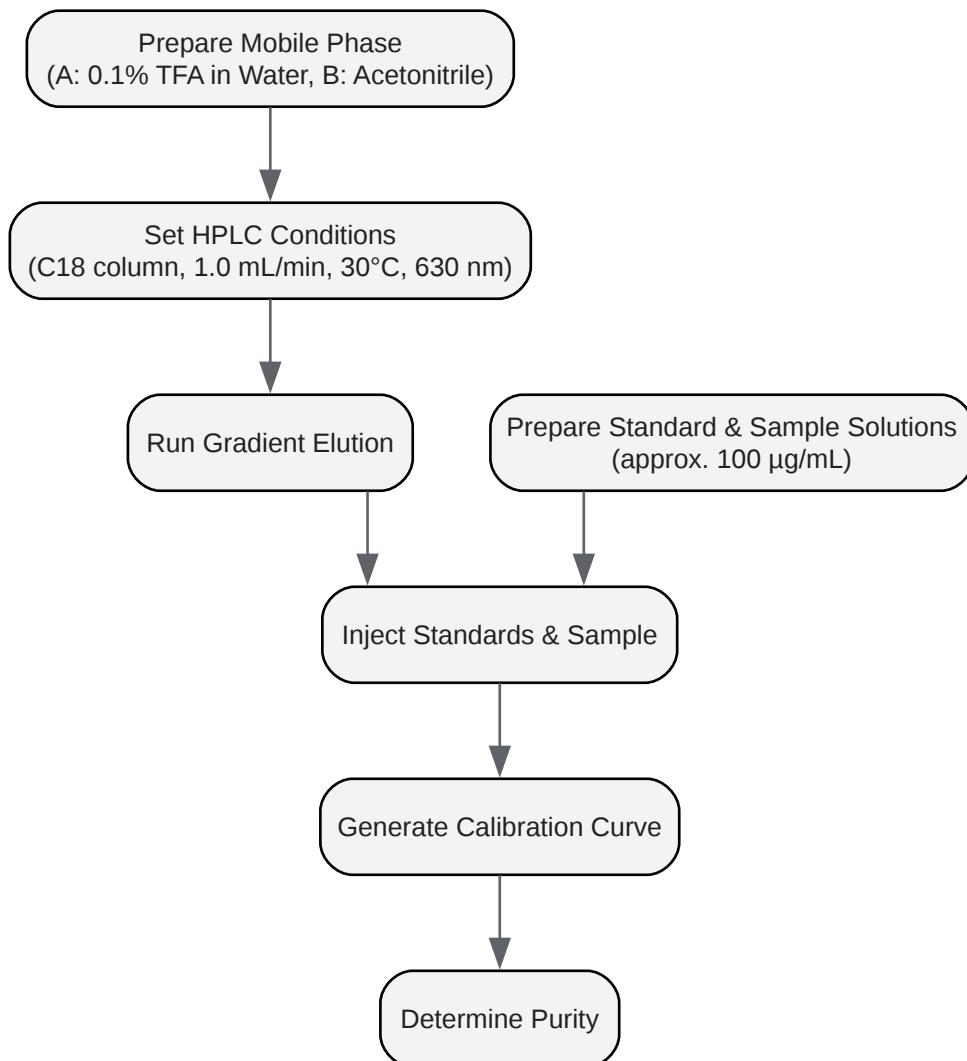
High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of **Acid Green 16** and separating it from potential impurities.

Instrumentation:

- High-Performance Liquid Chromatograph with a Diode Array Detector (DAD) or UV-Vis detector.
- Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 μ m particle size).

Reagents:


- Acetonitrile (HPLC grade).
- Water (HPLC grade).

- Trifluoroacetic acid (TFA) or Formic acid.
- **Acid Green 16** standard.

Procedure:

- Mobile Phase Preparation:
 - Solvent A: 0.1% TFA in water.
 - Solvent B: Acetonitrile.
- Standard Solution Preparation:
 - Accurately weigh approximately 10 mg of **Acid Green 16** standard and dissolve it in 100 mL of a 50:50 mixture of water and acetonitrile to obtain a stock solution of 100 µg/mL.
 - Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation:
 - Prepare a sample solution of the **Acid Green 16** to be tested at a similar concentration to the standard solutions. For dyed textiles, an extraction procedure is required. A common method involves extracting a small sample of the textile (e.g., 5-10 mg) with a mixture of 37% HCl/methanol/water (2:1:1 v/v/v) at 100°C for 5-10 minutes, followed by dilution.[\[13\]](#) [\[14\]](#)
- Chromatographic Conditions:
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 10 µL.
 - Column Temperature: 30°C.
 - Detection Wavelength: Monitor at the wavelength of maximum absorbance for **Acid Green 16** (typically around 630 nm).

- Gradient Elution:
 - Start with 95% Solvent A and 5% Solvent B.
 - Linearly increase to 100% Solvent B over 20 minutes.
 - Hold at 100% Solvent B for 5 minutes.
 - Return to initial conditions and equilibrate for 5 minutes.
- Analysis:
 - Inject the standard solutions to generate a calibration curve.
 - Inject the sample solution.
 - Calculate the purity based on the peak area relative to the calibration curve.

[Click to download full resolution via product page](#)

HPLC Analysis Workflow

UV-Vis Spectrophotometry for Quantification

This method is suitable for the rapid quantification of **Acid Green 16** in solution.

Instrumentation:

- UV-Vis Spectrophotometer.

Reagents:

- Deionized water.

- Acid Green 16 standard.

Procedure:

- Standard Solution Preparation:

- Prepare a stock solution of Acid Green 16 of known concentration (e.g., 100 µg/mL) in deionized water.
- Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from approximately 1 to 10 µg/mL.

- Sample Preparation:

- Dissolve a known quantity of the Acid Green 16 sample in deionized water to obtain a concentration within the calibration range.

- Measurement:

- Determine the wavelength of maximum absorbance (λ_{max}) for Acid Green 16 by scanning a standard solution from 400 to 800 nm. The λ_{max} is typically around 630 nm.
[\[15\]](#)

- Measure the absorbance of the blank (deionized water), the standard solutions, and the sample solution at the λ_{max} .

- Analysis:

- Construct a calibration curve by plotting the absorbance of the standard solutions versus their concentrations.
- Determine the concentration of the sample solution from the calibration curve.

[Click to download full resolution via product page](#)

UV-Vis Spectrophotometry Workflow

Conclusion

Acid Green 16 (C.I. 44025) is a valuable dye in various scientific applications. However, users should be aware of the ambiguity surrounding its precise N-alkyl substitution. While the Colour Index points towards the N,N-dimethyl structure, the N,N-diethyl analogue is also widely cited. This guide provides the essential chemical and physical data for both potential structures, along with detailed analytical protocols for accurate characterization and quantification. For critical applications, it is recommended to obtain a certificate of analysis from the supplier that specifies the chemical structure and purity of the provided material.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. worlddyeviariety.com [worlddyeviariety.com]
- 2. Acid Green 16 | C31H33N2NaO6S2 | CID 160685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. cncolorchem.com [cncolorchem.com]
- 5. Acid Green 16 | High-Purity Dye for Research [benchchem.com]
- 6. colorantsgroup.com [colorantsgroup.com]
- 7. dyesandpigments.co.in [dyesandpigments.co.in]
- 8. Acid Green 16 Dyes Manufacturers, Exporters and Suppliers from Mumbai India [aciddye.net]
- 9. N,N-Dimethylaniline: Synthesis, applications and toxicity_Chemicalbook [chemicalbook.com]
- 10. N,N-Dimethylaniline synthesis - chemicalbook [chemicalbook.com]
- 11. Diethylaniline - Wikipedia [en.wikipedia.org]
- 12. nbinno.com [nbinno.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Unraveling the Chemical Identity of Acid Green 16: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b084260#what-is-the-chemical-composition-of-acid-green-16>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com